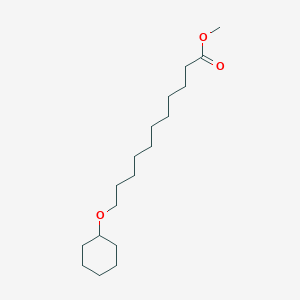![molecular formula C7H14IN3O2 B14384646 2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide CAS No. 90032-56-7](/img/structure/B14384646.png)
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of a diazonium group, a trimethylazaniumyl group, and an ethenolate moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide typically involves the diazotization of an aromatic amine precursor. The process begins with the reaction of the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction conditions usually require low temperatures to stabilize the diazonium ion intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by nucleophiles such as halides, cyanides, and hydroxides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride, potassium iodide, and sodium cyanide. These reactions often require mild heating.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, typically under basic conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are employed under acidic conditions.
Major Products Formed
Substitution Reactions: Products include aryl halides, aryl cyanides, and phenols.
Coupling Reactions: Azo dyes are the primary products.
Reduction Reactions: The major product is the corresponding aromatic amine.
Scientific Research Applications
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various organic reactions.
Biology: The compound is employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, due to its ability to act as an electrophile. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate
- 2-Diazonio-1-[2-(ethylamino)ethoxy]ethen-1-olate
Uniqueness
2-Diazonio-1-[2-(trimethylazaniumyl)ethoxy]ethen-1-olate iodide is unique due to its trimethylazaniumyl group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it particularly valuable in specific chemical and industrial applications.
Properties
CAS No. |
90032-56-7 |
|---|---|
Molecular Formula |
C7H14IN3O2 |
Molecular Weight |
299.11 g/mol |
IUPAC Name |
2-(2-diazoacetyl)oxyethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C7H14N3O2.HI/c1-10(2,3)4-5-12-7(11)6-9-8;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KISCURMDLYNDKY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=[N+]=[N-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


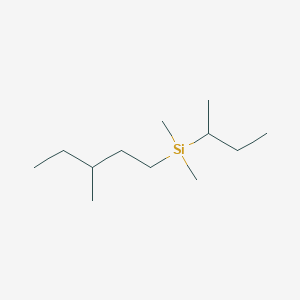
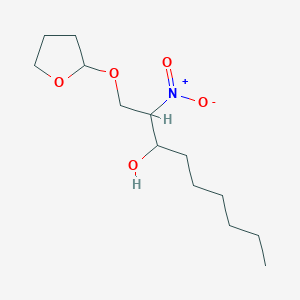
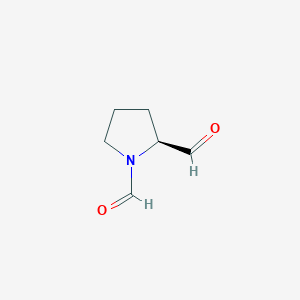

![1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride](/img/structure/B14384574.png)
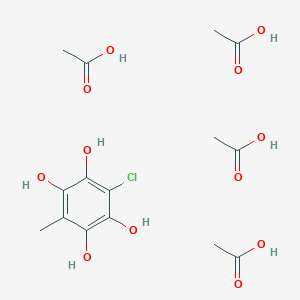
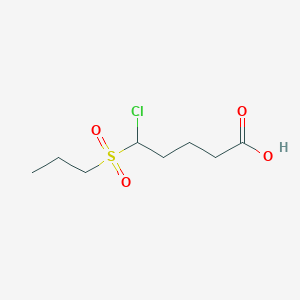
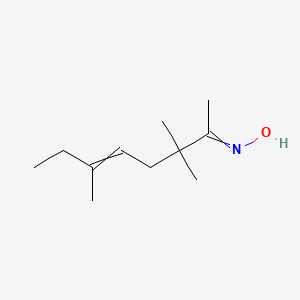
![Dimethyl [1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]phosphonate](/img/structure/B14384616.png)
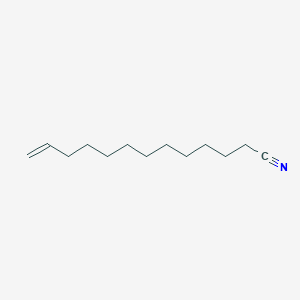
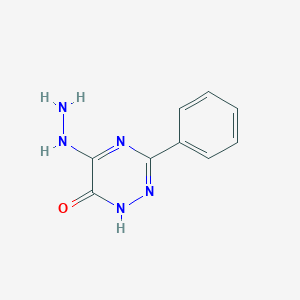
![1-Chloro-4-{[6-(4-chlorobenzene-1-sulfinyl)hexa-2,4-diyn-1-yl]sulfanyl}benzene](/img/structure/B14384636.png)
![[2,4,6-Tritert-butyl-3,5-bis(3,6-ditert-butylnaphthalen-2-yl)phenyl] phosphite](/img/structure/B14384639.png)
